3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

Description

BenchChem offers high-quality 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6-11-8(9)3-2-4-12/h5-6,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDTVLGWUDQYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670138 | |

| Record name | 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-22-0 | |

| Record name | 2-Propyn-1-ol, 3-(5-bromo-3-methoxy-2-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, a substituted alkynyl pyridine derivative of significant interest as a versatile building block in medicinal chemistry and materials science. The core of this synthesis is a selective Sonogashira cross-coupling reaction. This document elucidates the underlying reaction mechanism, explains the rationale behind the choice of reagents and conditions, and offers practical insights into protocol execution, optimization, and troubleshooting. The guide is structured to provide both a strong theoretical foundation and a validated, step-by-step laboratory procedure for researchers in the field.

Introduction and Retrosynthetic Analysis

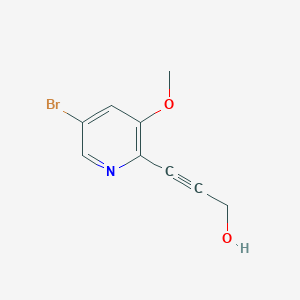

The target molecule, 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol (Figure 1), incorporates several key functional groups: a pyridine ring, a bromo substituent, a methoxy group, and a propargyl alcohol moiety. This combination makes it a valuable intermediate for further chemical elaboration, particularly in the development of novel pharmaceutical agents and functional materials where the alkynyl handle can be used for "click" chemistry or further coupling reactions.

Figure 1: Structure of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

A logical retrosynthetic analysis points towards a palladium-catalyzed cross-coupling strategy. The most robust and widely utilized method for constructing a C(sp²)-C(sp) bond, as seen between the pyridine ring and the alkyne, is the Sonogashira reaction.[4][5] This disconnection simplifies the target molecule into two readily accessible starting materials: a dihalogenated pyridine precursor and propargyl alcohol.

The chosen precursor is 2,5-dibromo-3-methoxypyridine . The Sonogashira coupling is expected to proceed with high regioselectivity at the C2 position of the pyridine ring, which is activated by the adjacent nitrogen atom, leaving the C5 bromine intact for subsequent functionalization.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

Causality of Component Selection

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium complex is the primary catalyst. It undergoes a catalytic cycle involving oxidative addition to the aryl bromide, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the active Pd(0) species.[6]

-

Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate in situ. This acetylide is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]

-

Amine Base (e.g., Triethylamine, Et₃N): The base serves two critical functions. First, it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide. Second, it neutralizes the hydrogen halide (HBr) that is formed during the reaction, preventing catalyst deactivation and other side reactions.[8]

-

Solvent (e.g., DMF or THF): A polar aprotic solvent is typically used to ensure the solubility of all reactants and catalysts. In some cases, the amine base can also serve as the solvent.

The Catalytic Cycle

The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.

Caption: Simplified Sonogashira catalytic cycle.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 2,5-dibromo-3-methoxypyridine and propargyl alcohol.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 2,5-Dibromo-3-methoxypyridine | 267.93 | 2.68 g | 1.0 |

| Propargyl alcohol | 56.06 | 0.67 g (0.73 mL) | 1.2 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 351 mg | 0.05 |

| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.05 |

| Triethylamine (Et₃N) | 101.19 | 30 mL | Solvent |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 20 mL | Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | Extraction |

| Saturated NH₄Cl solution | - | ~50 mL | Quenching |

| Brine | - | ~50 mL | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying |

| Silica Gel (230-400 mesh) | - | As needed | Chromatography |

Step-by-Step Methodology

Reaction Setup:

-

To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,5-dibromo-3-methoxypyridine (2.68 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (351 mg, 0.5 mmol), and copper(I) iodide (95 mg, 0.5 mmol).

-

Seal the flask with septa and purge the system with dry nitrogen for 15 minutes. A vacuum/nitrogen backfill cycle (3x) is recommended to ensure an inert atmosphere.

-

Via syringe, add anhydrous THF (20 mL) and triethylamine (30 mL). Stir the resulting suspension at room temperature.

Reaction Execution: 4. In a separate vial, dissolve propargyl alcohol (0.73 mL, 12.0 mmol) in 5 mL of anhydrous THF. 5. Add the propargyl alcohol solution dropwise to the stirring reaction mixture over 10 minutes at room temperature. 6. After the addition is complete, heat the reaction mixture to 60 °C using an oil bath. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

Work-up and Purification: 8. Once the starting material is consumed as indicated by TLC, cool the reaction mixture to room temperature. 9. Concentrate the mixture under reduced pressure to remove the majority of the solvents. 10. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the amine salts. 11. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL). 12. Combine the organic layers and wash with brine (50 mL). 13. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product as a dark oil or solid. 14. Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes. 15. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol as a solid. The expected yield is typically in the range of 70-85%.

Troubleshooting and Optimization

-

Low Yield: If the reaction stalls or gives a low yield, ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated. The activity of the palladium catalyst is crucial; using a freshly opened bottle or a glovebox for preparation can be beneficial.

-

Glaser Coupling: A common side reaction is the homocoupling of propargyl alcohol to form 1,5-hexadiyne-3,4-diol. This is often indicated by a color change to blue or green. Running the reaction under a strict nitrogen atmosphere and ensuring slow addition of the alkyne can minimize this.

-

Catalyst Deactivation: If the reaction mixture turns black (palladium black), it indicates catalyst decomposition. This can be caused by impurities or oxygen.

-

Optimization: For challenging substrates, ligand choice can be critical. More electron-rich and bulky phosphine ligands can sometimes improve catalytic turnover.[6] A copper-free Sonogashira protocol can also be explored to avoid issues related to the copper co-catalyst, though these often require different ligands and conditions.[4]

Safety Precautions

-

General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Palladium and Copper Catalysts: These heavy metal compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Propargyl Alcohol: Propargyl alcohol is toxic and flammable. It should be handled with care to avoid decomposition, which can be initiated by heat.[9]

-

Solvents: THF and ethyl acetate are flammable. Triethylamine is corrosive and has a strong odor. Ensure there are no ignition sources nearby.

-

Waste Disposal: Dispose of all chemical waste, especially heavy metal residues, according to institutional and local environmental regulations.

Conclusion

The synthesis of 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is reliably achieved through a regioselective Sonogashira cross-coupling reaction. This guide provides a robust and validated protocol grounded in well-established mechanistic principles. By understanding the function of each reagent and potential pitfalls, researchers can successfully synthesize this valuable chemical intermediate, opening avenues for the development of complex molecules in drug discovery and materials science.

References

- Vertex AI Search. (2024). Synthesis of 2-pyridones from alkynyl aldehydes or alkynyl alcohols and β-keto amides.

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

- ResearchGate. (n.d.). Synthesis of 2‐alkynyl‐pyridin‐3‐amine. Reaction conditions.

- Google Patents. (n.d.). US20030109757A1 - Method for separation and recovery of propargyl alcohol.

- Science of Synthesis. (n.d.). Product Class 3: Propargylic Alcohols.

- Mol-Instincts. (2024). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties.

-

Journal of the American Chemical Society. (n.d.). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis of novel alkynyl imidazopyridinyl selenides: copper-catalyzed tandem selenation of selenium with 2-arylimidazo[1,2-a]pyridines and terminal alkynes.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Alichem. (n.d.). 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol.

- National Institutes of Health. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction.

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

- Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.

- National Institutes of Health. (n.d.). 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one.

- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.

- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

-

PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved from [Link]

Sources

- 1. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol AldrichCPR 1087659-22-0 [sigmaaldrich.com]

- 2. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - Amerigo Scientific [amerigoscientific.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. scirp.org [scirp.org]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is a substituted pyridinyl propargyl alcohol, a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure incorporates several key functional groups: a pyridine ring, a bromine atom, a methoxy group, and an alkynyl alcohol moiety. This unique combination makes it a highly versatile synthetic intermediate, or "building block," for the construction of more complex molecular architectures. While direct biological applications of this specific molecule are not extensively documented, its structural motifs are present in numerous pharmacologically active agents. This guide provides a comprehensive overview of its properties, a validated synthetic protocol, mechanistic insights, and a forward-looking perspective on its potential applications in research and development.

Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. The key physicochemical data for 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1087659-22-0 | [1][2] |

| Molecular Formula | C₉H₈BrNO₂ | [1][2] |

| Molecular Weight | 242.07 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2][3] |

| SMILES | COc1cc(Br)cnc1C#CCO | [1] |

| InChI Key | KWDTVLGWUDQYDC-UHFFFAOYSA-N | |

| Storage | Room temperature | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed | [4] |

Synthesis and Mechanistic Rationale

The construction of the C(sp²)-C(sp) bond between the pyridine ring and the propargyl unit is most efficiently achieved via a Sonogashira cross-coupling reaction.[5][6] This powerful palladium- and copper-cocatalyzed reaction is the industry standard for coupling terminal alkynes with aryl or vinyl halides due to its reliability, mild reaction conditions, and functional group tolerance.[7][8][9]

The logical choice of starting materials is a 2-halo-5-bromo-3-methoxypyridine and propargyl alcohol. The Sonogashira reaction proceeds via two interconnected catalytic cycles, as detailed in the diagram below.

The Sonogashira Coupling Mechanism

The reaction mechanism, while not fully elucidated in all cases, is generally accepted to involve distinct palladium and copper cycles that work in concert.[7][9] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which enhances the nucleophilicity of the alkyne. A transmetalation step then transfers the acetylide group from copper to the palladium complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[8]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[5]

Materials:

-

2-Chloro-5-bromo-3-methoxypyridine (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.05 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-5-bromo-3-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF, followed by triethylamine. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Alkyne Addition: Add propargyl alcohol dropwise to the reaction mixture via syringe.

-

Reaction: Heat the mixture to 60°C and maintain under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol as a solid.

Predicted Spectroscopic Data

While an actual spectrum is not available, the structure of the molecule allows for the confident prediction of its key spectroscopic features.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Two doublets are expected in the aromatic region (~δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring.

-

Methoxy Protons: A sharp singlet at ~δ 3.9-4.1 ppm, integrating to 3H.

-

Methylene Protons: A singlet or doublet (depending on coupling to the OH proton) at ~δ 4.3-4.5 ppm for the -CH₂OH group, integrating to 2H.

-

Hydroxyl Proton: A broad singlet, variable chemical shift (~δ 1.5-3.0 ppm), for the -OH proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons: Five distinct signals in the range of ~δ 110-160 ppm.

-

Alkyne Carbons: Two signals for the C≡C bond, typically between ~δ 80-95 ppm.

-

Methoxy Carbon: A signal around ~δ 55-60 ppm.

-

Methylene Carbon: A signal for the -CH₂OH carbon around ~δ 50-55 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C≡C Stretch: A weak but sharp absorption near 2230 cm⁻¹.

-

C-O Stretch: Strong absorptions in the 1050-1250 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically 500-650 cm⁻¹.

-

Potential Applications & Strategic Value in Drug Discovery

The true value of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol lies in its potential as a scaffold for generating diverse libraries of more complex molecules. Each functional group serves as a "handle" for subsequent chemical transformations.

-

The Bromine Atom: Acts as a prime site for further metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination), allowing for the introduction of aryl, heteroaryl, or amine substituents.

-

The Alkynyl Group: Is a versatile functional group. It can participate in "click chemistry" reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, be reduced to an alkene or alkane, or undergo further coupling reactions.

-

The Hydroxyl Group: Can be oxidized to an aldehyde or carboxylic acid, or derivatized into esters and ethers to modulate properties like solubility and cell permeability.

The core 3-methoxypyridine motif is found in various biologically active compounds. For instance, related trimethoxyphenyl structures have been investigated as potent anticancer agents that function by inhibiting tubulin polymerization.[10] Furthermore, substituted pyridine scaffolds are central to many drugs targeting neurological disorders and inflammatory conditions.[11] This compound, therefore, represents a valuable starting point for fragment-based drug design and lead optimization campaigns.

Caption: Synthetic derivatization potential of the core molecule.

Conclusion

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure, accessible synthesis via the robust Sonogashira coupling, and multiple points for diversification make it a high-value intermediate. For researchers in drug discovery, it offers a validated scaffold to explore new chemical space in the search for novel therapeutics. For materials scientists, the rigid alkynyl structure and reactive handles provide a foundation for developing novel functional materials. This guide serves as a foundational resource for unlocking the full potential of this versatile chemical building block.

References

-

Title: Sonogashira Coupling: Mechanism, Steps & Applications Explained Source: Vedantu URL: [Link]

-

Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Source: Amerigo Scientific URL: [Link]

-

Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

-

Title: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, min 95%, 250 mg Source: CP Lab Safety URL: [Link]

-

Title: Sonogashira Coupling Source: BYJU'S URL: [Link]

-

Title: The Sonogashira coupling reaction mechanism. Source: ResearchGate URL: [Link]

-

Title: 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol Source: Sigma-Aldrich (Chinese) URL: [Link]

-

Title: 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one Source: NIH URL: [Link]

-

Title: (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Source: NIH PMC URL: [Link]

-

Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: NIH URL: [Link]

-

Title: Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one Source: NIH PMC URL: [Link]

Sources

- 1. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol AldrichCPR 1087659-22-0 [sigmaaldrich.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

Abstract: The pursuit of novel therapeutic agents is intrinsically linked to the development of versatile chemical building blocks. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in modern drug discovery.[1] This guide provides an in-depth technical overview of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, a trifunctional intermediate poised for the efficient construction of complex molecular architectures. We will explore its synthesis via Sonogashira cross-coupling, delve into the mechanistic rationale for the chosen reaction conditions, outline its chemical reactivity, and present a detailed, field-proven experimental protocol for its preparation and purification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Core Compound Profile and Safety Data

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is a solid, halogenated heterocyclic compound featuring three key functional groups for synthetic diversification: a reactive bromo-substituent, a nucleophilic propargyl alcohol, and a pyridine ring common in bioactive molecules.[1][2]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1087659-22-0 | [2][3][4][5] |

| Molecular Formula | C₉H₈BrNO₂ | [2][5] |

| Molecular Weight | 242.07 g/mol | [5] |

| Appearance | Solid | |

| Purity | ≥95% (typical) | [2][3] |

| SMILES | COc1cc(Br)cnc1C#CCO | [5] |

| InChI Key | KWDTVLGWUDQYDC-UHFFFAOYSA-N | |

Table 2: GHS Safety and Handling Information

| Parameter | Value | Reference |

|---|---|---|

| Pictogram | GHS07 | |

| Signal Word | Warning | [3] |

| Hazard Statement | H302: Harmful if swallowed | [3] |

| Storage Class | 11: Combustible Solids |

| Storage Temp. | Room Temperature |[2] |

Handling and Storage: Personnel should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[6] Avoid creating dust. Store the container tightly sealed in a cool, dry place away from ignition sources.[6][7]

Strategic Synthesis: The Sonogashira Cross-Coupling Approach

The most logical and efficient route to construct the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction.[8][9] This powerful transformation couples a terminal alkyne (propargyl alcohol) with an aryl halide (2,5-dibromo-3-methoxypyridine).

Retrosynthetic Analysis and Key Reagents

The disconnection of the pyridine-alkyne bond points directly to two commercially available or readily synthesized precursors:

-

2,5-Dibromo-3-methoxypyridine: The aryl halide partner. The presence of two bromine atoms requires careful control of reaction conditions to achieve mono-alkynylation. The C2-Br bond is preferentially activated over the C5-Br bond in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen.[10]

-

Propargyl alcohol (Prop-2-yn-1-ol): The terminal alkyne source.[11]

The Catalytic System: A Mechanistic Rationale

The success of the Sonogashira coupling hinges on a dual-catalyst system operating in synergy.[8][9]

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): This is the primary catalyst. The cycle begins with the oxidative addition of the more reactive C2-Br bond of the pyridine to the Pd(0) species, forming a Pd(II) complex. The final step is the reductive elimination from a Pd(II)-alkynyl-aryl complex, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

-

Copper(I) Co-catalyst (e.g., Copper(I) Iodide): The role of the copper is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. This pathway is generally faster and allows for milder reaction conditions than copper-free variants.[8]

-

Amine Base (e.g., Triethylamine, TEA): The base serves two critical functions. First, it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide. Second, it neutralizes the HBr that is generated during the catalytic cycle, preventing the formation of inactive catalyst species.[8][12]

Caption: General synthesis scheme for the target compound.

The Sonogashira Catalytic Cycle

The interplay between the palladium and copper cycles is crucial for the reaction's efficiency.

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Field-Proven Experimental Protocol

This protocol describes a robust, lab-scale synthesis and purification workflow. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Caption: A standard workflow for synthesis and purification.

Reagents and Equipment

-

2,5-Dibromo-3-methoxypyridine (1.0 eq)

-

Propargyl alcohol (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions, magnetic stirrer, heating mantle, TLC plates, and silica gel for column chromatography.

Step-by-Step Procedure

-

Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,5-dibromo-3-methoxypyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by anhydrous triethylamine (3.0 eq). Stir the resulting suspension for 10 minutes at room temperature.

-

Alkyne Addition: Add propargyl alcohol (1.1 eq) dropwise to the stirring mixture via syringe.

-

Reaction: Heat the reaction mixture to 60-65 °C and maintain at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol.

Characterization

The identity and purity of the final product should be confirmed by standard spectroscopic methods:

-

¹H NMR: Expect characteristic signals for the methoxy group (~3.9 ppm), the methylene protons of the alcohol (~4.4 ppm), the alcohol proton (variable), and the two pyridine ring protons.

-

¹³C NMR: Will show distinct peaks for the alkyne carbons, the methylene carbon, the methoxy carbon, and the carbons of the pyridine ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (240.97/242.97 Da for Br isotopes).

Synthetic Utility and Applications in Drug Discovery

The title compound is a powerful intermediate precisely because its three functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

-

The Bromo Group (C5-Position): This is a prime handle for subsequent palladium-catalyzed cross-coupling reactions. A Suzuki coupling could introduce a new aryl or heteroaryl ring, while a Buchwald-Hartwig amination could install a variety of amine functionalities. This allows for extensive exploration of the Structure-Activity Relationship (SAR) at this vector.

-

The Propargyl Alcohol Moiety: This group is exceptionally versatile.

-

Click Chemistry: The alkyne is a perfect partner for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[13] This reaction reliably forms a stable 1,2,3-triazole linker to connect the pyridine core to another molecule or scaffold, a common strategy in drug design.[1]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic handles for forming imines, amides, or other functional groups.

-

Further Coupling: The terminal proton of the alkyne, if regenerated, could participate in another Sonogashira reaction, though this is less common than its use in cycloadditions.

-

-

The Pyridine Core: The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated to form salts, improving the solubility and pharmacokinetic properties of final compounds. The methoxy group provides a specific electronic and steric profile. The overall pyridine scaffold is a privileged structure found in numerous approved drugs.[1][14]

The combination of these features makes 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol an ideal starting point for building libraries of complex, drug-like molecules for screening against various biological targets.[15]

Conclusion

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is more than just a chemical; it is a strategic tool for medicinal chemists. Its synthesis is achieved through the reliable and well-understood Sonogashira coupling reaction. Its true value lies in the orthogonal reactivity of its functional groups, which provides a blueprint for the systematic and efficient development of novel compounds. By enabling diverse modifications at three distinct points on the molecular scaffold, this intermediate serves as a gateway to new chemical entities with significant potential in drug discovery and development.

References

- 3-Hydroxy Bromazepam-d4 (1 mg/ml in Methanol) - LGC Standards.

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol AldrichCPR - Sigma-Aldrich.

- 3-Hydroxy Bromazepam-d4 (1 mg/ml in Methanol) - LGC Standards.

- 3-Hydroxy Bromazepam-d4 | CymitQuimica.

- Muscle relaxants Reference M

- 3-Hydroxy Bromazepam-d4, neat - Qmx Labor

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - BGO GMBH.

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | 1087659-22-0 - ChemicalBook.

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - Amerigo Scientific.

- Safety D

- SAFETY D

- Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews.

- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook.

- SAFETY D

- SAFETY D

- Sonogashira Coupling Reaction with Diminished Homocoupling.

- 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, min 95%, 250 mg - CP Lab Safety.

- Propargyl alcohol as an acrolein equivalent: synthesis of β-(3-indolyl)acroleins and β-(imidazo[1,2-a]pyridin-3-yl)acroleins - RSC Publishing.

- Sonogashira coupling - Wikipedia.

- Sonogashira Coupling - Organic Chemistry Portal.

- Sonogashira Coupling - Chemistry LibreTexts.

- Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.

- 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one - NIH.

- Utilizing perhalopyridine-based alkynes as suitable precursors for the synthesis of novel poly(1,2,3-triazolyl)-substituted perh - RSC Publishing.

- Propargyl alcohol synthesis by addition or C-C coupling (alkynyl

- Spectroscopic Study of Reaction of Propargyl Bromide with Pyridine - ResearchG

- The Role of Natural Products as Sources of Therapeutic Agents for Innov

- (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC - NIH.

- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC - NIH.

- (PDF) (2E)-1-(Pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)

- Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI.

- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery - MDPI.

- Four-Step Synthesis of 3-Allyl-2-(allyloxy)

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol | 1087659-22-0 [chemicalbook.com]

- 5. 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol - Amerigo Scientific [amerigoscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. Each section includes detailed, field-proven protocols for data acquisition, a thorough interpretation of the predicted data, and visual aids to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development who are working with complex heterocyclic compounds and require a robust framework for structural elucidation and characterization.

Introduction: The Structural Context and Analytical Imperative

3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol is a multifunctional heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a substituted pyridine ring linked to a propargyl alcohol moiety, presents a unique spectroscopic fingerprint. Accurate structural confirmation is the bedrock of all further research and development, making a thorough understanding of its spectroscopic characteristics paramount.

This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions. By understanding the "why" behind the expected spectral features, researchers can more effectively interpret their own experimental data for this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and hydroxyl protons of the propargyl alcohol group, and the methoxy protons.

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-6 |

| ~7.60 | d | 1H | H-4 |

| ~4.50 | s | 2H | -CH₂- |

| ~3.95 | s | 3H | -OCH₃ |

| ~2.50 (broad) | s | 1H | -OH |

Note: Predicted data is for a spectrum acquired in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework.

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~155.0 | C-3 |

| ~148.0 | C-6 |

| ~142.0 | C-2 |

| ~125.0 | C-4 |

| ~118.0 | C-5 |

| ~90.0 | C≡C (quaternary) |

| ~85.0 | C≡C (quaternary) |

| ~56.0 | -OCH₃ |

| ~52.0 | -CH₂- |

Note: Predicted data is for a spectrum acquired in CDCl₃ at 100 MHz.

Rationale and Interpretation of Predicted NMR Data

-

Pyridine Ring Protons (H-4, H-6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The H-6 proton is predicted to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The H-4 proton will be further upfield. The bromine atom at the 5-position will have a moderate deshielding effect on the adjacent protons.

-

Methoxy Group (-OCH₃): Methoxy groups on aromatic rings typically appear as a sharp singlet between 3.8 and 4.0 ppm[1].

-

Propargyl Alcohol Moiety (-CH₂OH): The methylene protons (-CH₂-) adjacent to the alkyne and the hydroxyl group are expected around 4.5 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and solvent.

-

Pyridine Ring Carbons: The carbon atoms in the pyridine ring will have characteristic chemical shifts influenced by the nitrogen atom and the bromo and methoxy substituents[2]. The carbon bearing the methoxy group (C-3) is expected to be significantly downfield, as is the C-6 carbon due to its proximity to the nitrogen. The carbon attached to the bromine (C-5) will be shifted upfield compared to an unsubstituted carbon.

-

Alkyne Carbons (C≡C): The sp-hybridized carbons of the alkyne typically resonate in the 70-90 ppm region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Caption: Predicted NMR assignments for the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol will show characteristic absorption bands for the O-H, C≡C, and C-O bonds, as well as aromatic C-H and C=C stretches.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Strong | O-H stretch (alcohol) |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~2230 | Weak-Medium | C≡C stretch (alkyne) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (alcohol) |

Rationale and Interpretation of Predicted IR Data

-

O-H Stretch: The broad, strong absorption around 3300 cm⁻¹ is a hallmark of a hydrogen-bonded alcohol O-H group[3][4].

-

C≡C Stretch: The alkyne triple bond stretch is expected to be a weak to medium intensity band around 2230 cm⁻¹[3].

-

Aromatic Region: The C=C stretching vibrations of the pyridine ring will appear in the 1470-1600 cm⁻¹ region. The aromatic C-H stretch will be a weak band just above 3000 cm⁻¹.

-

C-O Stretches: Two distinct C-O stretching bands are predicted: a strong band around 1250 cm⁻¹ for the aryl ether (methoxy group) and another strong band around 1050 cm⁻¹ for the primary alcohol.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate[5].

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate.

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z 241 and 243 (in an approximate 1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Major Fragment Ions (m/z):

-

210/212 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

-

182/184 ([M-CH₂OH, -CO]⁺): Subsequent loss of carbon monoxide.

-

132: Loss of bromine from the [M-CH₂OH]⁺ fragment.

-

102: Further fragmentation of the pyridine ring.

-

Rationale and Interpretation of Predicted MS Data

-

Isotopic Pattern: The presence of a bromine atom will result in a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.

-

Fragmentation Pathways: The molecular ion is expected to undergo fragmentation primarily at the propargyl alcohol side chain. The loss of the hydroxymethyl radical is a common fragmentation pathway for primary alcohols. Subsequent fragmentation can involve the loss of carbon monoxide and the bromine atom.

Experimental Protocol for EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC)[6][7].

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV[6][8].

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Caption: Predicted major fragmentation pathway for the title compound.

Conclusion

This technical guide presents a detailed, predictive spectroscopic analysis of 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol. While based on theoretical principles and data from analogous compounds, the information provided herein offers a robust framework for researchers to interpret experimental data, confirm the structure of this and related molecules, and advance their research and development efforts. The provided protocols represent standard, reliable methods for acquiring high-quality spectroscopic data.

References

- BenchChem. (2025).

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- LCGC International. (2020).

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.

- ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the....

- Scribd. (n.d.). Infrared Spectroscopy Techniques Guide.

- National Institutes of Health. (2025).

- BenchChem. (2025).

- Creative Proteomics. (n.d.).

- Wikipedia. (n.d.).

- Slideshare. (n.d.). Sampling of solids in IR spectroscopy.

- Research and Reviews. (2024).

- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.

- Wikipedia. (n.d.). Infrared spectroscopy.

- PubMed. (2013).

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000363 - Propargyl Alcohol (C3H4O).

- Semantic Scholar. (1997).

- University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Wiley Science Solutions. (n.d.).

- ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a)

- University of Wisconsin-Madison Libraries. (n.d.).

- Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.

- Scribd. (n.d.). 1H-NMR Organic Structure Guide.

- Reddit. (2024). Is there a website for common 1H or 13C NMR spectra for known compounds?.

- ChemicalBook. (n.d.). Propargyl alcohol(107-19-7) 1H NMR spectrum.

- Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine.

- MDPI. (n.d.).

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- ResearchGate. (n.d.). 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)....

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

- National Institutes of Health. (2022). Pd(II)

- ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines.

- SlidePlayer. (n.d.).

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de -....

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Table.

- Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- National Institute of Standards and Technology. (n.d.). Propargyl alcohol.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Wikipedia. (n.d.).

- ResearchGate. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??

- YouTube. (2023).

- Chemistry LibreTexts. (2023).

- SlidePlayer. (2010). Ion fragmentation of small molecules in mass spectrometry.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. testbook.com [testbook.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Reactivity of the Alkyne Group in Pyridinyl Propargyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinyl propargyl alcohols are a versatile class of organic compounds characterized by a unique structural motif: a pyridine ring, a hydroxyl group, and a propargyl alkyne functionality. This arrangement of functional groups imparts a rich and diverse reactivity to the alkyne moiety, making these compounds highly valuable synthons in modern organic chemistry. The electron-withdrawing nature of the pyridine ring, coupled with the coordinating ability of both the ring nitrogen and the adjacent hydroxyl group, modulates the electronic properties of the alkyne, rendering it susceptible to a wide range of chemical transformations. This guide provides an in-depth exploration of the alkyne group's reactivity in these molecules, focusing on key reaction classes including metal-catalyzed cyclizations, cross-coupling reactions, and cycloadditions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and highlight their applications in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and materials science.

Introduction: The Strategic Importance of Pyridinyl Propargyl Alcohols

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and bioactive natural products, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] When appended to a propargyl alcohol, the resulting structure becomes a powerful building block for constructing complex, nitrogen-containing heterocycles.[2][3] The propargyl group (CH≡C-CH₂-) itself is a highly reactive handle, and its proximity to the pyridine ring creates a unique electronic and steric environment that chemists can exploit to achieve elegant and efficient molecular syntheses.[4][5][6]

The primary focus of this guide is the alkyne's terminal carbon and its triple bond, which serve as the epicenter of reactivity. These molecules are readily synthesized, often through the straightforward alkynylation of a corresponding pyridyl aldehyde or ketone.[7] The subsequent transformations of the alkyne group are diverse and form the core of this technical review.

Electronic Landscape and Reactivity Principles

The reactivity of the alkyne in pyridinyl propargyl alcohols is governed by several key factors:

-

π-Acidity of the Alkyne: Transition metals, particularly late transition metals like gold(I), palladium(II), and copper(I), act as soft Lewis acids (π-acids). They coordinate to the electron-rich C≡C triple bond, lowering the LUMO of the alkyne and activating it towards nucleophilic attack.[8][9]

-

Intramolecular Nucleophiles: The pyridine nitrogen and the propargylic hydroxyl group are perfectly positioned to act as intramolecular nucleophiles. Once the alkyne is activated, these groups can readily attack the triple bond, initiating cyclization cascades.

-

Acidity of the Terminal Proton: The terminal alkyne proton (if present) is acidic and can be deprotonated by a suitable base to form a metal acetylide. This is the key step in classic cross-coupling reactions like the Sonogashira coupling.

-

Propargyl-Allenyl Isomerization: Under basic conditions, the propargyl system can isomerize to a highly reactive allene intermediate.[10][11][12] This isomerization opens up alternative reaction pathways, particularly for cyclization reactions.

These principles are the foundation for the diverse reaction classes discussed below.

Key Reaction Classes of the Alkyne Group

Intramolecular Cyclization: A Gateway to Fused Heterocycles

Perhaps the most powerful application of pyridinyl propargyl alcohols is their use in intramolecular cyclization reactions to form fused heterocyclic systems, most notably indolizines.[2][13][14] Indolizine and its derivatives are core structures in numerous biologically active compounds, exhibiting anticancer, anti-inflammatory, and antioxidant properties.[15]

Transition metals are highly effective catalysts for these transformations. Gold, platinum, copper, and silver are frequently employed to activate the alkyne towards nucleophilic attack by the pyridine nitrogen.[2][16]

-

Mechanism: The general mechanism involves the coordination of the metal catalyst to the alkyne (π-activation). This enhances the electrophilicity of the alkyne, allowing for a 5-endo-dig or 6-exo-dig cyclization by the pyridine nitrogen. The choice between these pathways is often dictated by the substitution pattern and the specific catalyst used. Subsequent steps, which may include protonolysis or rearrangement, lead to the final aromatic heterocyclic product.[17]

A typical workflow for such a cyclization is depicted below.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rawsource.com [rawsource.com]

- 5. nbinno.com [nbinno.com]

- 6. rawsource.com [rawsource.com]

- 7. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Indolizines via Palladium Catalyzed Annulation of Propargyl Carbonates and 2-(Pyridin-2-yl)acetonitrile Derivatives [organic-chemistry.org]

- 16. Coinage Metal-Catalyzed Divergent Heterocyclizations of Underexplored N‑Propargyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indolizine synthesis [organic-chemistry.org]

A Technical Guide to the Potential Applications of Substituted Pyridinyl Propargyl Alcohols

Introduction

The confluence of the pyridine scaffold, a cornerstone in medicinal chemistry, and the propargyl alcohol moiety, a versatile functional group, gives rise to the intriguing class of molecules known as substituted pyridinyl propargyl alcohols. The inherent properties of these constituent parts—the pyridine ring's ability to engage in hydrogen bonding and aromatic interactions, and the propargyl group's rigid structure and reactivity—suggest a rich potential for these compounds in drug discovery and materials science.[1][2] The pyridine nucleus is a privileged structure, appearing in numerous FDA-approved drugs, valued for its metabolic stability and ability to modulate pharmacokinetic properties.[3] Concurrently, the propargyl moiety is a key pharmacophore in various bioactive compounds, including inhibitors of monoamine oxidase (MAO) and other enzymes.[4]

This technical guide provides a comprehensive exploration of the synthesis, potential applications, and experimental evaluation of substituted pyridinyl propargyl alcohols. It is intended for researchers and drug development professionals, offering not just a review of the field but also actionable insights into the design and execution of research programs targeting this promising class of compounds. We will delve into the synthetic strategies, explore the potential of these molecules as antimicrobial, anticancer, and neuroprotective agents, and provide detailed experimental protocols to facilitate further investigation.

Synthetic Strategies: A Modular Approach

The synthesis of substituted pyridinyl propargyl alcohols can be approached through a convergent strategy, allowing for the independent modification of both the pyridine ring and the propargyl alcohol terminus. This modularity is a significant advantage in the construction of compound libraries for structure-activity relationship (SAR) studies. The most common and versatile method for the C-C bond formation between the pyridine core and the propargyl unit is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction between a halo-pyridine and a terminal alkyne is highly efficient and tolerates a wide range of functional groups.

An alternative and equally powerful approach involves the direct alkynylation of a pyridinyl aldehyde or ketone. This method utilizes an organometallic acetylide reagent to perform a nucleophilic attack on the carbonyl carbon, directly yielding the desired propargyl alcohol.[7] This approach is particularly useful when the desired substitution on the alkyne is simple (e.g., a proton or a silyl group).

Caption: Retrosynthetic routes to substituted pyridinyl propargyl alcohols.

Potential Applications in Drug Discovery

Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with new mechanisms of action. Pyridine derivatives have a long history of use as antimicrobial agents, and their efficacy can be enhanced by the addition of lipophilic side chains.[1][8] Structurally similar alkyl pyridinol compounds have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for these related compounds is hypothesized to involve the disruption of the bacterial cell membrane. The rigid, lipophilic nature of the propargyl alcohol side chain could enhance this membrane interaction.

The position of the nitrogen atom within the pyridine ring and the substitution pattern can significantly influence the antimicrobial activity.[9] For instance, in a series of alkyl pyridinol analogs, the meta-position of the nitrogen in the pyridinol ring resulted in the most favorable antimicrobial activity.[10]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Alkyl Pyridinols | S. aureus | 4-16 | [10] |

| Brominated Alkyl Pyridinols | S. aureus | 0.5-1 | [9] |

| Pyridine-based salts | S. aureus | >50 | [8] |

| Pyridine-based salts | E. coli | >50 | [8] |

Table 1: Minimum Inhibitory Concentrations (MIC) of Structurally Related Pyridine Derivatives.

Anticancer Therapeutics: Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold is a common feature in many approved kinase inhibitors.[11][12] The nitrogen atom of the pyridine ring often acts as a hinge-binder, forming a critical hydrogen bond with the kinase's ATP-binding pocket.[13] The propargyl alcohol moiety can then extend into the solvent-exposed region or other hydrophobic pockets of the enzyme, allowing for the fine-tuning of selectivity and potency.

Structure-activity relationship studies of pyridine-based kinase inhibitors have shown that substitution on the pyridine ring can dramatically impact potency and selectivity.[10] For example, the introduction of electron-donating groups on a pyridinyl ring of isothiazolo[4,3-b]pyridines enhanced their inhibitory activity against the lipid kinase PIKfyve.[10]

Caption: Putative binding mode of a pyridinyl propargyl alcohol in a kinase active site.

| Compound Class | Target/Cell Line | IC50 (µM) | Reference |

| Pyridine-based ROCK inhibitor | ROCK1 | <0.005 | [13] |

| Pyridine-based p38α MAPK inhibitor | p38α | 0.001-0.1 | [4] |

| Isothiazolo[4,3-b]pyridines | PIKfyve | 0.001-0.01 | [10] |

| Pyridine-based CDK2 inhibitor | CDK2/cyclin A2 | 0.24-0.57 | [11] |

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Pyridine-based Kinase Inhibitors.

Neuroprotective Agents: Targeting Cholinesterases

Neurodegenerative diseases such as Alzheimer's disease are characterized by a decline in neurotransmitter levels, particularly acetylcholine. Inhibition of acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a key therapeutic strategy.[14] The propargylamine moiety is a well-known pharmacophore in the design of irreversible MAO inhibitors and has also been incorporated into cholinesterase inhibitors.[4] The combination of a pyridine ring, which can interact with the catalytic or peripheral anionic site of AChE, and a propargyl alcohol group, which can be designed to form a covalent bond with the enzyme, presents a promising strategy for developing potent and long-acting neuroprotective agents.

Recent studies on pyridyl–pyridazine moieties have demonstrated their potential as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing potency in the nanomolar range.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyridyl-pyridazine derivative | AChE | 0.26 | [3] |

| Pyridyl-pyridazine derivative | BuChE | 0.19 | [3] |

| Pyrazolo[3,4-b]pyridine derivative | AChE | 104.4 | [15] |

| Huprine Y-Capsaicin Hybrid | AChE | <0.001 | [16] |

| Huprine Y-Capsaicin Hybrid | BuChE | <0.001 | [16] |

Table 3: Inhibitory Activity of Related Compounds against Cholinesterases.

Experimental Protocols

Synthesis of a Substituted Pyridinyl Propargyl Alcohol via Sonogashira Coupling

This protocol describes a general method for the synthesis of a substituted pyridinyl propargyl alcohol from a halo-pyridine and a terminal propargyl alcohol.

Materials:

-

Substituted halo-pyridine (1.0 eq)

-

Terminal propargyl alcohol (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (solvent and base)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere-flushed flask, add the substituted halo-pyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous, degassed solvent and the amine base.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the terminal propargyl alcohol dropwise.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Validation: The use of a palladium catalyst is essential for the oxidative addition to the halo-pyridine.[6] The copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne, forming a copper acetylide intermediate which then undergoes transmetalation to the palladium center.[5] The amine acts as both a base to neutralize the generated HX and as a solvent. The reaction should be run under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst. The progress of the reaction can be validated by the disappearance of the starting materials and the appearance of a new, more non-polar spot on TLC.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Bacterial strain (e.g., S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Add the diluted bacterial suspension to each well containing the test compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality and Validation: This method provides a quantitative measure of the antimicrobial activity of a compound. The use of a standardized inoculum and specific growth medium ensures reproducibility. The positive control validates the viability of the bacteria, while the negative control confirms the sterility of the medium.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Causality and Validation: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A dose-response curve is generated to calculate the IC50, the concentration of the compound that causes a 50% reduction in cell viability, providing a quantitative measure of cytotoxicity.

Conclusion

Substituted pyridinyl propargyl alcohols represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The modularity of their synthesis allows for the systematic exploration of chemical space to optimize for potency and selectivity against various biological targets. The preliminary evidence from structurally related compounds strongly suggests that this scaffold is a fertile ground for the development of novel antimicrobial, anticancer, and neuroprotective agents. The experimental protocols provided in this guide offer a starting point for researchers to embark on the synthesis and evaluation of these intriguing molecules. Further investigation into the structure-activity relationships and mechanisms of action of substituted pyridinyl propargyl alcohols is warranted and is anticipated to yield valuable therapeutic leads.

References

- De la Cueva, G., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3326.

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors.

- Feng, Y., et al. (2016). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 59(17), 7893-7907.

- Feng, Y., et al. (2016). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 59(17), 7893-7907.

- Ghaedi, H., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports, 15(1), 1-15.

- Castillo, D. E., et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Antibiotics, 11(11), 1599.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

- Wikipedia. (n.d.). Sonogashira coupling.

- Patel, J. (2016). Antimicrobial Evaluation of Some New Pyrazolyl Pyridinyl Coumarins. International Journal of Pharmaceutical Sciences and Research, 7(10), 4153-4161.

- Organic Chemistry Portal. (n.d.). Synthesis of propargyl alcohols.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Iacob, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.

- Ismail, A., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Pharmaceuticals, 17(10), 1289.

- ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 1-PYRIDIN-4-YL-ETHANOL synthesis.

- Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)

- Royal Society of Chemistry. (2023).

- Kim, J. H., et al. (2003). Cytotoxicity of perillyl alcohol against cancer cells is potentiated by hyperthermia. International Journal of Radiation Oncology, Biology, Physics, 57(5), 1436-1442.

- CORE. (n.d.). Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- ResearchGate. (n.d.).

- MDPI. (2022). Evaluation of In Vitro Cytotoxic Potential of Avarol towards Human Cancer Cell Lines and In Vivo Antitumor Activity in Solid Tumor Models.

- PubMed. (2021).

- ResearchGate. (n.d.). Acetylcholinesterase Inhibition Properties and Docking Studies of Compounds Based on 6-Hydrazinyl-1,3,4-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine.

- National Institutes of Health. (n.d.).

- PubMed Central. (n.d.). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease.

- PubMed. (2025).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one.

Sources

- 1. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 2. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrevlett.com [chemrevlett.com]